molecular formula C11H17NO2 B13316777 1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione

1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione

Cat. No.: B13316777
M. Wt: 195.26 g/mol
InChI Key: XZOYUWGJWBGMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione involves multiple steps and specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity .

Mechanism of Action

The mechanism of action of 1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)butane-2,3-dione

InChI

InChI=1S/C11H17NO2/c1-7(13)11(14)5-10-9-4-2-3-8(9)6-12-10/h8-10,12H,2-6H2,1H3

InChI Key

XZOYUWGJWBGMAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)CC1C2CCCC2CN1

Origin of Product

United States

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